molecular formula C10H18O B14730826 2,2,6-Trimethyl-1-oxaspiro[2.5]octane CAS No. 5718-78-5

2,2,6-Trimethyl-1-oxaspiro[2.5]octane

Cat. No.: B14730826
CAS No.: 5718-78-5
M. Wt: 154.25 g/mol
InChI Key: MGTUJQFOHCTEJN-UHFFFAOYSA-N
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Description

2,2,6-Trimethyl-1-oxaspiro[25]octane is a chemical compound with the molecular formula C10H18O It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6-Trimethyl-1-oxaspiro[2.5]octane typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable precursor in the presence of a catalyst. For example, the ring-opening reaction of 4,4,5,8-tetramethyl-1-oxaspiro[2.5]octane can be catalyzed by silica to yield 2,2,3,6-tetramethylcyclohexane carbaldehyde .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 2,2,6-Trimethyl-1-oxaspiro[2.5]octane can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

2,2,6-Trimethyl-1-oxaspiro[2.5]octane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2,6-Trimethyl-1-oxaspiro[2.5]octane involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 1-Oxaspiro[2.5]octan-4-one, 2,2,6-trimethyl-, trans-
  • 1-Oxaspiro[2.5]octan-4-one, 2,2,6-trimethyl-, cis-
  • Pulegone epoxide

Comparison: 2,2,6-Trimethyl-1-oxaspiro[2.5]octane is unique due to its specific spiro structure and the presence of three methyl groups, which influence its reactivity and applications.

Properties

CAS No.

5718-78-5

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

2,2,6-trimethyl-1-oxaspiro[2.5]octane

InChI

InChI=1S/C10H18O/c1-8-4-6-10(7-5-8)9(2,3)11-10/h8H,4-7H2,1-3H3

InChI Key

MGTUJQFOHCTEJN-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(CC1)C(O2)(C)C

Origin of Product

United States

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